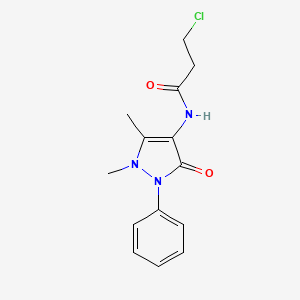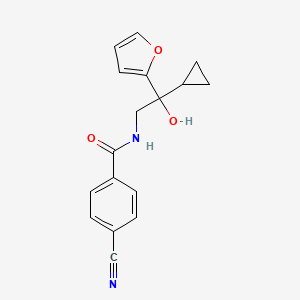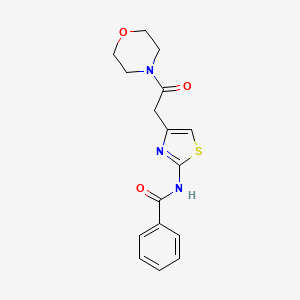
2-((1-((3-Fluoro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-((1-((3-Fluoro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine" is a synthetic molecule that appears to be related to sulfonamide-based antitumor agents. Sulfonamides are a class of compounds known for their wide range of medicinal applications, including antibacterial and anticancer activities. The structure of the compound suggests that it may interact with biological systems in a manner similar to other sulfonamide derivatives that have been studied for their antitumor properties.
Synthesis Analysis
The synthesis of sulfonamide derivatives can be complex, involving multiple steps and the potential for unexpected outcomes. For example, the synthesis of N-(3-phenylprop-2-yn-1-yl)-sulfonamides derived from serine and threonine was performed using solid-phase synthesis, which is a method that can facilitate the synthesis of complex molecules. During the process, a reaction with trimethylsilyl trifluoromethanesulfonate (TMSOTf) led to the formation of pyrrolidin-3-ones instead of the expected 1,4-oxazepanes, indicating that the synthesis of such compounds can yield surprising results and that careful control of reaction conditions is necessary .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is critical to their biological activity. The presence of a sulfonyl group attached to an aromatic ring, as seen in the compound of interest, is a common feature in many biologically active sulfonamides. The specific substituents on the aromatic ring and the nature of the linkage to the pyrrolidine and pyrazine moieties would influence the compound's interaction with biological targets, such as enzymes or receptors involved in cancer cell proliferation.
Chemical Reactions Analysis
Sulfonamide compounds can undergo various chemical reactions, which are essential for their biological activity and pharmacokinetics. The rearrangement reactions, as observed in the synthesis of chiral pyrrolidin-3-ones from N-(3-phenylprop-2-yn-1-yl) sulfonamides, highlight the reactivity of such compounds under certain conditions . These reactions can lead to the formation of new chiral centers, which may have significant implications for the compound's biological activity and selectivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The presence of methoxy and fluoro substituents can affect the compound's lipophilicity and, consequently, its ability to permeate cell membranes, which is crucial for antitumor activity. The pyrrolidine and pyrazine rings in the compound's structure may also contribute to its conformational stability and the specificity of its interactions with biological targets.
Applications De Recherche Scientifique
Drug Discovery and Development
Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective Met kinase inhibitors, demonstrating complete tumor stasis in a Met-dependent GTL-16 human gastric carcinoma xenograft model following oral administration. This suggests that similar compounds might be explored for their potential in targeted cancer therapies (G. M. Schroeder et al., 2009).
Anticancer Effects
Compounds with the modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide exhibit remarkable anticancer effects and reduced toxicity when orally administered. These findings suggest a role for such compounds in developing potent PI3K inhibitors and effective anticancer agents with low toxicity (Xiao-meng Wang et al., 2015).
Radiopharmaceutical Development
FPyME, a [(18)F]fluoropyridine-based maleimide reagent for the prosthetic labeling of peptides and proteins via selective conjugation with a thiol function, was designed for use in PET imaging. The chemoselectivity and efficiency of this compound demonstrate the potential utility of similar structures in developing new peptide- and protein-based radiopharmaceuticals (B. de Bruin et al., 2005).
Herbicide Degradation
The degradation of LGC-42153, a sulfonylurea herbicide, was studied in soil under flooded conditions, providing insights into the environmental behavior and breakdown pathways of sulfonylurea compounds. This research could inform the development of more environmentally benign pesticides or the remediation of pesticide-contaminated environments (Jin Kim et al., 2003).
Propriétés
IUPAC Name |
2-[1-(3-fluoro-4-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxy-3-methoxypyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O5S/c1-23-14-4-3-12(9-13(14)17)26(21,22)20-8-5-11(10-20)25-16-15(24-2)18-6-7-19-16/h3-4,6-7,9,11H,5,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYUOFOMYBHLDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=NC=CN=C3OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-((3-Fluoro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-methoxy-2-(o-tolyl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2533193.png)
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-benzylacetamide](/img/structure/B2533194.png)


![2-(2-chloro-4-fluorobenzyl)-N-isopropyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2533197.png)

![ethyl 3-carbamoyl-2-(2-(methylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2533200.png)
![(E)-2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enal](/img/structure/B2533201.png)
![7-Fluoro-4-(1,2,5-thiadiazol-3-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2533205.png)
![N-(4-isopropylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2533209.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2533210.png)
![5-amino-N-(3,4-dimethoxyphenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2533211.png)
![(2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2533212.png)